Malonyl coenzyme A lithium salt

Overview

Description

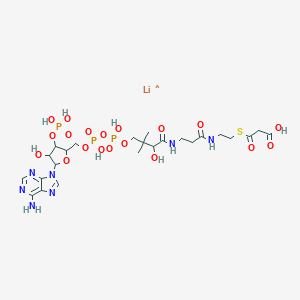

Malonyl coenzyme A lithium salt is a derivative of coenzyme A, a crucial molecule in various biochemical pathways. This compound plays a significant role in fatty acid and polyketide synthesis, as well as in the transport of α-ketoglutarate across the mitochondrial membrane. It is formed by the carboxylation of acetyl coenzyme A, mediated by acetyl coenzyme A carboxylase .

Mechanism of Action

Target of Action

Malonyl coenzyme A lithium salt, also known as Malonyl-CoA, primarily targets the fatty acid synthesis and polyketide synthesis pathways . It also plays a role in the transport of α-ketoglutarate across the mitochondrial membrane . Malonyl-CoA is known to allosterically inhibit carnitine palmitoyltransferase 1 (CPT1) , which affects the transfer of long-chain fatty acids into mitochondria .

Mode of Action

Malonyl-CoA is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA . In the context of fatty acid synthesis, Malonyl-CoA is used as an extender unit. It is involved in the NADPH-dependent condensation of itself and acetyl-CoA to produce palmitate, a process catalyzed by fatty acid synthase .

Biochemical Pathways

Malonyl-CoA is involved in several biochemical pathways. In fatty acid synthesis , it provides the two-carbon building blocks that are added to growing fatty acid chains . In polyketide synthesis , it is exclusively used as the extender unit . It also plays a role in the glucose metabolism pathway, where the metabolism of glucose yields Malonyl-CoA .

Pharmacokinetics

It is known to be soluble in water, suggesting it could have good bioavailability .

Result of Action

The action of Malonyl-CoA in fatty acid synthesis results in the production of palmitate , a saturated fatty acid . High levels of Malonyl-CoA, achieved through fatty acid synthase inhibition, have been proposed to contribute to cancer cell apoptosis .

Action Environment

The action of Malonyl-CoA can be influenced by various environmental factors. For instance, the concentration of Malonyl-CoA can affect fatty acid oxidation. High concentrations of Malonyl-CoA can inhibit fatty acid oxidation, while low concentrations can allow it . .

Biochemical Analysis

Biochemical Properties

Malonyl coenzyme A lithium salt interacts with various enzymes and proteins in biochemical reactions. It is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides . The compound is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonyl coenzyme A lithium salt typically involves the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which adds a carboxyl group to acetyl coenzyme A, forming malonyl coenzyme A. The lithium salt form is obtained by neutralizing the free acid with lithium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms engineered to overproduce acetyl coenzyme A carboxylase, followed by extraction and purification of the malonyl coenzyme A. The final step involves converting the free acid to its lithium salt form .

Chemical Reactions Analysis

Types of Reactions

Malonyl coenzyme A lithium salt undergoes various chemical reactions, including:

Condensation Reactions: It acts as a building block in fatty acid synthesis, where it condenses with acetyl coenzyme A to form longer carbon chains.

Decarboxylation Reactions: It can undergo decarboxylation to form acetyl coenzyme A.

Substitution Reactions: It can participate in substitution reactions where the malonyl group is replaced by other functional groups.

Common Reagents and Conditions

Condensation Reactions: Typically occur in the presence of fatty acid synthase enzymes.

Decarboxylation Reactions: Often require specific decarboxylase enzymes.

Substitution Reactions: May involve various nucleophiles under mild conditions.

Major Products Formed

Fatty Acids: Through condensation reactions.

Acetyl Coenzyme A: Via decarboxylation.

Various Substituted Compounds: Through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, malonyl coenzyme A lithium salt is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of polyketides and fatty acids .

Biology

In biological research, it is crucial for studying metabolic pathways, especially those involving lipid metabolism and energy production .

Medicine

In medicine, this compound is studied for its role in metabolic disorders and potential therapeutic applications in diseases related to fatty acid metabolism .

Industry

Industrially, it is used in the production of biopolymers and biofuels, leveraging its role in fatty acid synthesis to produce renewable energy sources .

Comparison with Similar Compounds

Similar Compounds

Acetyl Coenzyme A: A precursor in the synthesis of malonyl coenzyme A.

Succinyl Coenzyme A: Involved in the citric acid cycle.

Propionyl Coenzyme A: Participates in the metabolism of odd-chain fatty acids.

Uniqueness

Malonyl coenzyme A lithium salt is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it is exclusively used as an extender unit in these biosynthetic pathways, making it indispensable for the production of complex lipids and secondary metabolites .

Properties

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-84-8 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Aminophenyl)sulfonyl]phloroglucinol](/img/structure/B28594.png)

![(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate](/img/structure/B28612.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)